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Compound of Interest

Compound Name: 6-Chlorophthalazin-1-ol

Cat. No.: B1590482

Introduction: The Phthalazinone Scaffold as a
Privileged Structure in Kinase Inhibition

The phthalazinone core is a nitrogen-rich heterocyclic scaffold that has garnered significant
attention in medicinal chemistry due to its diverse pharmacological activities.[1] This versatile
structure is a common feature in many bioactive compounds and has been instrumental in the
development of novel anticancer drugs.[1] Phthalazinone derivatives have been successfully
developed as inhibitors for a range of critical enzyme targets, including Poly(ADP-ribose)
polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal
Growth Factor Receptor (EGFR), and Aurora Kinases.[1][2][3][4] The planar nature of the
phthalazinone ring system allows for favorable interactions within the ATP-binding pocket of
many kinases, making it a privileged scaffold for inhibitor design.

6-Chlorophthalazin-1-ol, in particular, serves as a crucial starting material and key
intermediate in the synthesis of a multitude of potent kinase inhibitors. The presence of the
chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, allowing
for the introduction of various side chains and moieties to modulate potency, selectivity, and
pharmacokinetic properties.[5] This document provides a detailed guide for researchers on the
application of 6-Chlorophthalazin-1-ol in the synthesis of kinase inhibitors, with a focus on
practical laboratory protocols and the underlying chemical principles.
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Physicochemical Properties of 6-Chlorophthalazin-
1-ol

A thorough understanding of the starting material's properties is fundamental to successful

synthesis.

Property Value Source
Chemical Formula CsHsCIN20 [5][6]
Molecular Weight 180.59 g/mol [61[7]
Appearance White to light yellow solid [6]
Melting Point 272.2-273.5°C [6]

CAS Number 57835-96-8 [6][7]
pKa 11.66 + 0.20 (Predicted) [6]
Storage Sealed in a dry place at room 61171

temperature

Key Kinase Targets for Phthalazinone-Based
Inhibitors

The phthalazinone scaffold has proven to be a versatile framework for targeting a variety of
kinases implicated in cancer and other diseases.

» Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors, such as the FDA-approved drug
Olaparib, are a cornerstone of therapy for BRCA-mutated cancers.[4][8][9] The
phthalazinone moiety is a key structural feature of Olaparib and many other PARP inhibitors
currently in development.[4][9][10]

o Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical mediators of
angiogenesis, a process essential for tumor growth and metastasis.[11] Phthalazinone-
based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating
significant anti-angiogenic and antitumor activity.[2][12][13]
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» Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis, and their
inhibition can lead to mitotic arrest and apoptosis in proliferating cancer cells.[3][14] Novel
phthalazinone pyrazole scaffolds have yielded potent and selective Aurora-A kinase
inhibitors.[3][14]

o p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in
cellular responses to stress and inflammation and has been implicated in various diseases,
including cancer.[15] Phthalazine-based compounds have been rationally designed as potent
and selective inhibitors of p38a.[16]

e Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation,
making it an attractive target for cancer immunotherapy.[17] Derivatives of 1(2H)-
phthalazinone have been identified as potent inhibitors of HPK1.[17]

Synthetic Strategies and Protocols

The chlorine atom on the 6-Chlorophthalazin-1-ol ring is amenable to nucleophilic aromatic
substitution, which is the primary strategy for elaborating the core structure.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors
starting from 6-Chlorophthalazin-1-ol.
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Phase 1: Core Modification
6-Chlorophthalazin-1-ol
(Starting Material)

Optional Step

Activation/Protection
(e.g., O-alkylation or N-protection)

Phase 2: Key Ccvvupling Reaction

Nucleophilic Aromatic Substitution (SNAr)
with desired amine/nucleophile

Phase 3: Final Elaboration & Purification

Further functional group manipulation
(e.g., deprotection, amide coupling)

Purification
(e.g., chromatography, recrystallization)

Ginal Kinase Inhibito)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1590482#6-chlorophthalazin-1-ol-for-kinase-inhibitor-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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